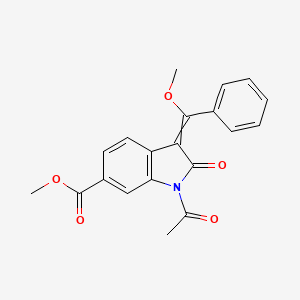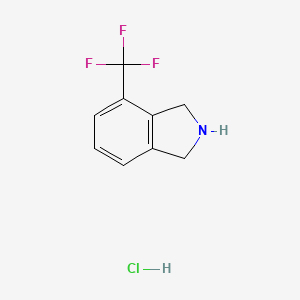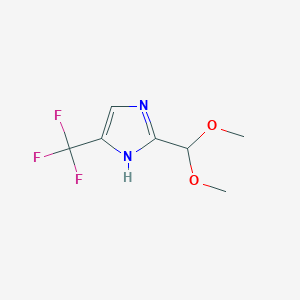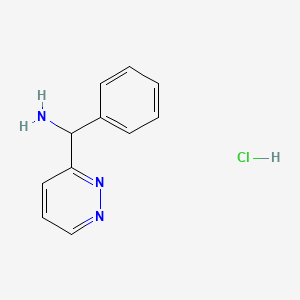
2,8-Dibromo-4-methylquinoline
Vue d'ensemble
Description
“2,8-Dibromo-4-methylquinoline” is a chemical compound with the empirical formula C10H7Br2N . It has a molecular weight of 300.98 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with bromine atoms at the 2 and 8 positions and a methyl group at the 4 position . The SMILES string for this compound is Cc1cc(Br)c2cccc(Br)c2n1 .
Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
One notable application of 2,8-Dibromo-4-methylquinoline derivatives involves the synthesis and characterization of metal complexes. For instance, the creation of divalent transition metal complexes with 8-hydroxyquinoline derivatives, showcasing their potential in spectroscopic characterization and thermal studies. These complexes have been evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, indicating their relevance in pharmacological research due to their broad antimicrobial properties (K. Patel & H. S. Patel, 2017).
Alzheimer's Disease Treatment
Another significant area of application is in Alzheimer's disease treatment, where this compound analogs, such as 8-hydroxyquinolines, have been investigated. These compounds demonstrate potential for disaggregating metal-enriched amyloid plaques, inhibiting redox chemistry associated with the disease, and showing neuroprotective and neuroregenerative effects in animal models. This highlights the therapeutic potential of these compounds in managing Alzheimer's disease and possibly other neurodegenerative disorders (V. Kenche et al., 2013).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on 8-aminoquinoline derivatives, including this compound, for the selective detection of metal ions, is another crucial application. These chemosensors exhibit high sensitivity and specificity for ions like Zn2+ and Al3+, making them suitable for biological and environmental monitoring. The ability of these chemosensors to detect metal ions within cells suggests their utility in biomedical diagnostics and research (Pravat Ghorai et al., 2020).
Corrosion Inhibition
Moreover, derivatives of this compound, specifically 8-hydroxyquinoline derivatives, have been synthesized and assessed as corrosion inhibitors for metals. These compounds exhibit high inhibition efficiency, suggesting their potential in protecting metals from corrosion in various industrial applications. The study of these compounds encompasses electrochemical, surface morphological, and theoretical studies, showcasing their effectiveness in corrosion protection (M. Rbaa et al., 2019).
Antimicrobial and Anticancer Properties
Lastly, the exploration of this compound and its analogs for antimicrobial and anticancer properties underlines its importance in medicinal chemistry. Studies have demonstrated the capability of these compounds to inhibit the growth of various cancer cells and bacteria, making them promising candidates for the development of new therapeutic agents. This research includes the investigation of structure-activity relationships, providing insights into designing more effective and selective drugs (Haythem A. Saadeh et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Analyse Biochimique
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is possible that this compound could have threshold effects and could cause toxic or adverse effects at high doses
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins and could have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound could have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
2,8-dibromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMSFRCLUMLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


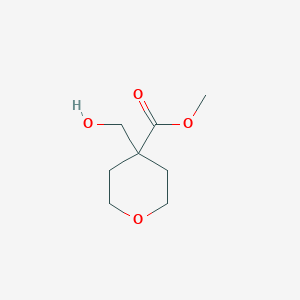
![methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1530559.png)
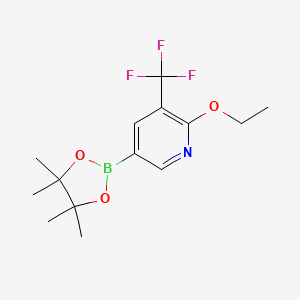
![2-Oxaspiro[3.3]heptan-6-one](/img/structure/B1530562.png)
![9-[2-Deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-N6-benzoyladenine](/img/structure/B1530564.png)
![methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1530566.png)

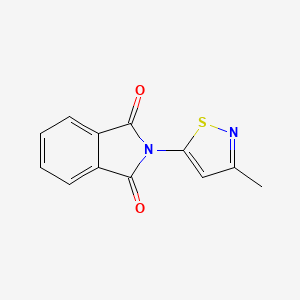
![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B1530569.png)
